1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCHPLGNGSFLJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-72-0 | |
| Record name | β-Nitro-4-(trifluoromethoxy)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 E 2 Nitroethenyl 4 Trifluoromethoxy Benzene
Established Condensation Approaches for Nitroethenyl Synthesis
The most prominent method for synthesizing nitroethenyl arenes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgtcichemicals.com This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, such as an aldehyde. wikipedia.orgtcichemicals.com
The synthesis of 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene via the Henry reaction is a two-stage process. The first stage is the base-catalyzed condensation of 4-(trifluoromethoxy)benzaldehyde (B1346576) with a nitroalkane, typically nitromethane. This addition reaction forms an intermediate β-nitro alcohol, 1-[1-hydroxy-2-nitroethyl]-4-(trifluoromethoxy)benzene.
The second stage involves the dehydration of this β-nitro alcohol to yield the final product, this compound. This elimination reaction is often promoted by elevated temperatures or can occur spontaneously depending on the reaction conditions. commonorganicchemistry.com The resulting nitroalkene is a versatile building block in organic synthesis. nih.gov Mild reaction conditions can be employed to isolate the β-nitro alcohol, whereas more forceful conditions, such as high concentrations of base or heat, tend to favor the dehydrated nitroalkene product. echemi.com
The efficiency of the Henry reaction is highly dependent on the chosen reaction conditions, including the base catalyst, solvent, and temperature. A variety of bases can be used, ranging from inorganic bases to organic amines. tcichemicals.com The choice of catalyst can influence reaction rates and yields, and prevent side reactions such as the Cannizzaro reaction, which can occur with sterically hindered substrates or under strongly basic conditions. wikipedia.orgresearchgate.net
Research has explored various catalytic systems to optimize the synthesis of nitroalkenes from aromatic aldehydes. For example, solid-state grinding of the aldehyde, nitroalkane, and a catalyst like imidazole (B134444) has been shown to shorten reaction times and improve yields compared to classical methods. tandfonline.com The electronic nature of substituents on the aromatic aldehyde can also affect reactivity, with various ortho-, meta-, and para-substituted aldehydes reacting smoothly to provide the corresponding β-nitroalcohols in good yields. researchgate.net Phase-transfer catalysts have also been employed to facilitate the reaction, particularly in aqueous media, which can help avoid side reactions like dehydration if the intermediate alcohol is the desired product. echemi.com
| Aldehyde | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Imidazole | None (Grinding) | Room Temp. | 0.1 | 94 | tandfonline.com |
| 4-Nitrobenzaldehyde | Triethylamine | Water | Room Temp. | 3 | 92 | researchgate.net |
| Various Aromatic Aldehydes | LiAlH4 | THF | -78°C to RT | 2-8 | 71-100 | psu.edu |
| Benzaldehyde | Cetyltrimethylammonium chloride (CTACl) / NaOH | Water | Room Temp. | N/A | 90 | echemi.com |
Synthesis of the 4-(trifluoromethoxy)benzaldehyde Precursor
The availability of the starting material, 4-(trifluoromethoxy)benzaldehyde, is critical for the synthesis of the target compound. chemicalbook.com This aromatic aldehyde is synthesized through methods that first introduce the trifluoromethoxy group onto the benzene (B151609) ring, followed by functionalization to add the aldehyde group.
The introduction of a trifluoromethoxy (-OCF3) group into organic molecules is of significant interest in medicinal chemistry as it can alter properties like metabolic stability and lipophilicity. nih.gov The synthesis of trifluoromethoxybenzene can be achieved from precursors such as anisole (B1667542) (methoxybenzene). An industrial process involves the chlorination of anisole to form trichloromethoxybenzene, which is then fluorinated using anhydrous hydrogen fluoride (B91410) (HF) at elevated temperature and pressure. google.com
Alternative routes may begin with 4-substituted phenols or anilines. For instance, 1-nitro-4-(trifluoromethoxy)benzene (B1297537) can be synthesized and subsequently reduced to 4-(trifluoromethoxy)aniline (B150132) using reagents like iron in the presence of hydrochloric acid. google.com This aniline (B41778) derivative is a versatile intermediate that can be converted to other functional groups through diazotization reactions. google.com
Once trifluoromethoxybenzene or a suitable derivative is obtained, the aldehyde group must be introduced at the para-position. Several classical formylation reactions can be employed for this purpose, including the Vilsmeier-Haack reaction or the Gattermann-Koch reaction, although these methods have specific substrate requirements.
An alternative and often high-yielding strategy involves the transformation of other functional groups. For example, if 4-(trifluoromethoxy)benzonitrile (B1293906) is available, it can be reduced to 4-(trifluoromethoxy)benzaldehyde. A documented procedure for the analogous 4-trifluoromethylbenzonitrile involves reduction using a nickel/aluminum alloy catalyst in aqueous formic acid under hydrogen pressure. prepchem.com Similarly, oxidation of a methyl group in 4-(trifluoromethoxy)toluene would also yield the desired aldehyde.
Alternative and Emerging Synthetic Routes to Nitroethenyl Arenes
While the Henry reaction remains the cornerstone for the synthesis of nitroethenyl arenes, research continues to explore alternative and more efficient methodologies. These emerging routes often focus on improving reaction conditions, minimizing waste, and expanding the scope of applicable substrates.
Microwave-assisted organic synthesis represents one such advancement. The use of microwave irradiation in solvent-free conditions has been shown to effectively promote the nitroaldol reaction, affording high yields of the desired products in shorter reaction times. researchgate.net This technique can be particularly effective for substrates that are less reactive under conventional heating. researchgate.net
The development of novel and more sophisticated catalyst systems is another active area of research. Transition metal complexes have been shown to catalyze the Henry reaction efficiently. researchgate.net For instance, specific nickel(II) and zinc(II) complexes have demonstrated excellent catalytic activity for the reaction between various aromatic aldehydes and nitromethane. researchgate.net These catalytic approaches aim to provide milder reaction conditions and, in the context of asymmetric synthesis, to control the stereochemistry of the resulting products.
Reactivity and Mechanistic Investigations of 1 E 2 Nitroethenyl 4 Trifluoromethoxy Benzene
Electrophilic Activation and Reactivity Profile
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene is an electron-deficient alkene, a characteristic that defines its reactivity. The molecule's electrophilic nature stems from the strong electron-withdrawing capabilities of the nitro group (NO₂) conjugated with the ethenyl (C=C) double bond. This conjugation significantly polarizes the π-system, creating a substantial partial positive charge (δ+) on the β-carbon (the carbon atom further from the benzene (B151609) ring).
The trifluoromethoxy group (-OCF₃) attached to the benzene ring at the para position further enhances this effect. As a potent electron-withdrawing group, it reduces the electron density of the aromatic ring, which in turn amplifies the electron-pulling effect of the entire nitroethenyl system. This electronic arrangement makes the β-carbon a prime target for attack by nucleophiles. Consequently, the compound readily participates in reactions where it acts as a Michael acceptor, undergoing conjugate additions. wikipedia.orgadichemistry.commasterorganicchemistry.com The reactivity profile is dominated by additions to the activated C=C double bond rather than reactions involving the aromatic ring.
Nucleophilic Addition Reactions
The pronounced electrophilicity of the β-carbon in this compound makes it highly susceptible to nucleophilic addition reactions. This class of reactions is central to the synthetic utility of nitroalkenes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The most characteristic reaction of this compound is the Michael addition, a type of conjugate 1,4-addition. wikipedia.orglibretexts.org In this process, a nucleophile (Michael donor) adds to the β-carbon of the activated alkene (Michael acceptor), leading to the formation of a new σ-bond. libretexts.org The reaction is thermodynamically favorable due to the formation of a stable C-C single bond at the expense of a weaker C=C pi bond. masterorganicchemistry.com
A wide array of nucleophiles can be employed in the Michael addition to nitroalkenes like this compound. The reaction generally works best with "soft" or stabilized nucleophiles, which preferentially attack the "soft" electrophilic β-carbon. youtube.comnih.gov Harder, more reactive nucleophiles may lead to side reactions. The scope includes carbon-centered and heteroatom-centered nucleophiles.
Carbon Nucleophiles: Doubly stabilized carbanions are excellent Michael donors. youtube.com These are typically generated from active methylene (B1212753) compounds, where the methylene group is flanked by two electron-withdrawing groups. Examples include 1,3-dicarbonyl compounds like malonic esters and β-keto esters, which can be deprotonated by a base to form a resonance-stabilized enolate. adichemistry.comrsc.org Nitroalkanes can also serve as effective nucleophiles in this context. researchgate.net
Nitrogen Nucleophiles: Amines and N-heterocycles are effective nucleophiles for aza-Michael additions. youtube.comnih.gov These reactions are crucial for synthesizing β-amino nitro compounds, which are valuable synthetic intermediates.
Sulfur Nucleophiles: Thiols are potent nucleophiles that readily undergo sulfa-Michael additions. In the presence of a base, thiols are converted to more nucleophilic thiolates, which rapidly add to the nitroalkene. youtube.com
The table below summarizes the scope of various nucleophiles in Michael additions to nitroalkenes.
| Nucleophile Class | Example Donor | Product Type |
| Carbon | Diethyl malonate, Acetylacetone, Nitromethane | γ-Nitro dicarbonyls, 1,3-Dinitro compounds |
| Nitrogen | Pyrrolidine (B122466), Imidazole (B134444), Amines | β-Amino nitroalkanes |
| Sulfur | Thiophenol, Cysteine derivatives | β-Thioether nitroalkanes |
The Michael addition is inherently regioselective, favoring the 1,4-conjugate addition pathway where the nucleophile attacks the β-carbon. libretexts.org Direct 1,2-addition to the nitro group is not a competing pathway under typical Michael reaction conditions.
Significant advancements have been made in controlling the stereochemical outcome of these reactions. As the addition creates at least one new stereocenter (and often two), controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a key synthetic challenge.
Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in Michael additions to nitroalkenes. Chiral catalysts, such as those derived from cinchona alkaloids or squaramides, can activate the reactants and create a chiral environment around the transition state, guiding the nucleophilic attack to one face of the molecule. rsc.orgnih.govnih.gov This allows for the synthesis of specific stereoisomers with high diastereomeric ratios (dr) and enantiomeric excesses (ee). For instance, the addition of 2-cyclohexen-1-one (B156087) to nitrostyrene (B7858105) derivatives, a reaction analogous to what would be expected for this compound, has been shown to proceed with high enantioselectivity under dienamine catalysis. nih.gov Similarly, dinuclear zinc complexes have been used to catalyze the direct conjugate addition of nucleophiles to nitroalkenes with high diastereo- and enantioselectivity. nih.gov
The table below presents representative data for asymmetric Michael additions to substituted nitroalkenes, illustrating the high degree of stereocontrol achievable.
| Nucleophile | Nitroalkene | Catalyst | dr | ee (%) |
| Dimethyl malonate | (E)-β-Nitrostyrene | Chiral Squaramide | - | 97 |
| 2-Cyclohexen-1-one | (E)-β-Nitrostyrene | Chiral Primary Amine | >20:1 | 98 |
| α-Cyanoketone | (E)-β-Nitrostyrene | Bifunctional Organocatalyst | 98:2 | 99 |
Data adapted from studies on similar nitroalkene substrates. rsc.orgnih.govlookchem.com
The mechanism of the Michael addition to a nitroalkene begins with the attack of the nucleophile on the electrophilic β-carbon. wikipedia.org This initial step breaks the C=C pi bond and forms a new carbon-nucleophile bond. The resulting intermediate is a resonance-stabilized nitronate anion, where the negative charge is delocalized over the α-carbon and the oxygen atoms of the nitro group. adichemistry.com In the final step, this intermediate is protonated (typically by the solvent or during aqueous workup) to yield the final neutral product. masterorganicchemistry.com
When an amine acts as the nucleophile, the reaction proceeds through an initial zwitterionic intermediate, which contains both a positive charge on the ammonium (B1175870) nitrogen and a negative charge in the nitronate system. youtube.com Subsequent proton transfer leads to the final product.
In organocatalytic versions involving chiral secondary amines, the mechanism can involve the formation of an iminium ion. The catalyst first reacts with a carbonyl-containing nucleophile (like a ketone) to form an enamine. The enamine then acts as the nucleophile in the Michael addition to the nitroalkene. The resulting adduct contains an iminium ion, which is subsequently hydrolyzed to regenerate the catalyst and release the final ketone product. youtube.com
The reaction of this compound with strong, "hard" organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) is more complex than the standard Michael addition. nih.gov These reagents are not only potent nucleophiles but also powerful bases. wikipedia.orglibretexts.org
While conjugate addition of these reagents to nitroalkenes is possible and can lead to the formation of a new C-C bond at the β-position, the reaction is often plagued by competing side reactions. masterorganicchemistry.comlibretexts.org These include:
Attack at the Nitro Group: The highly polarized N=O bonds of the nitro group can be attacked by the organometallic reagent, leading to reduction or other transformations of the nitro functionality.
Deprotonation: The α-protons of the resulting nitronate intermediate are acidic and can be removed by the strongly basic organometallic reagent.
Polymerization: The anionic intermediates formed during the reaction can initiate the polymerization of the starting nitroalkene.
Due to their high reactivity and strong basicity, Grignard and organolithium reagents are often less suitable for clean, high-yielding conjugate additions to nitroalkenes compared to softer nucleophiles like cuprates (Gilman reagents) or stabilized enolates. masterorganicchemistry.comyoutube.com The use of organocuprates, which are softer organometallic reagents, often provides better yields and selectivity for the desired 1,4-addition product.
Conjugate Addition-Elimination Processes
Conjugate addition reactions to β-nitrostyrenes, such as this compound, are well-established processes where a nucleophile adds to the β-carbon of the nitroalkene. This initial Michael-type addition results in the formation of a nitronate intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can be subsequently protonated to yield the conjugate addition product.
However, a subsequent elimination step can occur, leading to a formal substitution of the nitro group. This conjugate addition-elimination pathway is particularly relevant when the nucleophile is a stabilized carbanion or a heteroatomic nucleophile. For instance, the reaction of β-nitrostyrenes with thiols can proceed through a radical addition-elimination mechanism, resulting in the formation of vinyl sulfides. nih.gov Similarly, reactions with organometallic reagents, such as organozinc or organogallium compounds, have been shown to yield denitrative cross-coupling products, affording substituted styrenes. nih.gov The mechanism often involves a radical pathway initiated by the organometallic species. nih.gov While specific studies on this compound are not prevalent, the trifluoromethoxy group, being electron-withdrawing, is expected to enhance the electrophilicity of the double bond, thus facilitating the initial conjugate addition step.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent participant in various cycloaddition reactions, acting as a dipolarophile in [3+2] cycloadditions and a dienophile in [4+2] Diels-Alder type reactions. These reactions are powerful tools for the construction of five- and six-membered ring systems, respectively.
[3+2] Cycloadditions with Dipoles (e.g., Azomethine Ylides, Nitrones)
The [3+2] cycloaddition of 1,3-dipoles, such as azomethine ylides and nitrones, to the electron-poor alkene of β-nitrostyrenes provides a direct route to highly substituted five-membered nitrogen-containing heterocycles like pyrrolidines and isoxazolidines. These reactions are known for their high degree of regio- and stereocontrol.
In the context of [3+2] cycloadditions with substituted β-nitrostyrenes, the stereochemical and regiochemical outcomes are governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory. For the reaction between an azomethine ylide and a β-nitrostyrene, the interaction between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the nitrostyrene is typically dominant. This interaction favors a specific regiochemical orientation where the nucleophilic carbon of the ylide attacks the electrophilic β-carbon of the nitrostyrene. rsc.orgresearchgate.net
The stereoselectivity of these reactions, leading to either endo or exo products, is influenced by the substitution patterns on both the dipole and the dipolarophile. Computational studies on the reaction of nitrones with β-nitrostyrenes have shown that while both endo and exo transition states are possible, one is often favored due to stabilizing secondary orbital interactions or destabilizing steric repulsions. rsc.org For instance, in the reaction of (E)-β-nitrostyyrene with a cyclic nitrone, the endo product was found to be favored, whereas the corresponding reaction with (Z)-β-nitrostyrene yielded the exo product as the major isomer. rsc.org The trifluoromethoxy substituent on the aromatic ring of this compound is expected to influence the electronic properties of the dipolarophile and thus play a role in directing the stereochemical outcome.
Density Functional Theory (DFT) calculations have provided significant insights into the mechanisms of [3+2] cycloaddition reactions involving nitroalkenes. These studies generally indicate a concerted, albeit often asynchronous, one-step mechanism for these reactions. mdpi.comresearchgate.net The asynchronicity arises from the non-symmetrical nature of the transition state, where the formation of one new single bond is more advanced than the other.
Computational studies on the reaction of nitrones with analogs of trans-β-nitrostyrene have elucidated the electronic nature of the reaction, classifying it as a polar process where the nitrone acts as the nucleophile and the nitrostyrene as the electrophile. osi.lv The analysis of the transition states reveals the geometric and energetic factors that determine the observed regio- and stereoselectivity. osi.lv For the reaction of azomethine ylides with β-nitrostyrene, Molecular Electron Density Theory (MEDT) studies suggest a polar, pseudodiradical-type mechanism, which proceeds through a non-concerted two-stage one-step process. researchgate.net These computational models provide a framework for predicting the reactivity and selectivity of this compound in similar [3+2] cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder Type)
β-Nitrostyrenes are effective dienophiles in Diels-Alder reactions due to their electron-deficient double bond. nih.gov The reaction of this compound with a suitable diene would be expected to yield a substituted cyclohexene (B86901) derivative, a structural motif present in many natural products and biologically active molecules.
The endo/exo selectivity in Diels-Alder reactions is a well-studied phenomenon, with the "endo rule" often predicting the major product. This preference is generally attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the activating group of the dienophile in the endo transition state. However, the stability of the final product often favors the exo isomer due to reduced steric hindrance. youtube.com
In the case of β-nitrostyrenes as dienophiles, the selectivity can be influenced by the substituents on both the diene and the dienophile. A study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, such as cyclopentadiene (B3395910), revealed the formation of both endo and exo isomers. beilstein-journals.org The ratio of these isomers was found to be dependent on the electronic nature of the substituents on the aromatic ring of the nitrostyrene. beilstein-journals.org Electron-withdrawing groups tended to favor the formation of the endo isomer. beilstein-journals.org DFT calculations performed on a model reaction between a β-fluoro-β-nitrostyrene and cyclopentadiene were in good agreement with the experimental observations, showing that the transition state leading to the endo product was energetically favored. beilstein-journals.orgnih.gov Based on these findings, it is reasonable to predict that the Diels-Alder reaction of this compound, which contains a strongly electron-withdrawing trifluoromethoxy group, would also exhibit a preference for the endo adduct.
Frontier Molecular Orbital Analysis in Cycloadditions
The reactivity of this compound in cycloaddition reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs the reaction's feasibility and rate. nih.govresearchgate.net
The this compound molecule, often referred to as 4-(trifluoromethoxy)-β-nitrostyrene, is characterized as an electron-poor olefin. This is due to the strong electron-withdrawing properties of both the nitro group (-NO₂) conjugated with the double bond and the trifluoromethoxy group (-OCF₃) on the phenyl ring. These groups significantly lower the energy of the molecule's LUMO, making it a potent electrophile and an excellent dipolarophile or dienophile in cycloaddition reactions.
In a typical [3+2] cycloaddition, such as with a nitrone, the reaction proceeds via the attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-carbon of the nitrostyrene. rsc.org The interaction is generally controlled by the HOMO(nitrone)-LUMO(nitrostyrene) energy gap. A smaller energy gap between these frontier orbitals leads to a greater degree of reactivity and stabilization of the transition state. researchgate.net
Computational studies on analogous β-nitrostyrenes show that these reactions are polar, one-step processes. rsc.org The electron density shifts from the dipole (e.g., nitrone) to the dipolarophile (the nitrostyrene). The trifluoromethoxy substituent further enhances this effect compared to an unsubstituted β-nitrostyrene by lowering the LUMO energy, thus decreasing the HOMO-LUMO gap and accelerating the reaction. The distortion/interaction model complements FMO theory, explaining that the energy required to distort the reactants into their transition-state geometries is a critical factor controlling reactivity. sci-hub.se However, when distortion energies are similar across a range of substrates, FMO interactions become the differentiating factor. sci-hub.se
Table 1: Representative Frontier Orbital Energy Comparison (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Ethylene (Reference) | -10.5 | 1.2 | 11.7 |
| β-Nitrostyrene | -11.2 | -1.5 | 9.7 |
| This compound | -11.5 | -1.9 | 9.6 |
Note: The energy values are illustrative, based on general principles, to show relative trends and are not from specific experimental or computational reports for this exact compound.
Cascade and Domino Reactions Initiated by the Nitroethenyl Moiety
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding one, all within a single pot. wikipedia.org The nitroethenyl group in this compound is an excellent trigger for such sequences due to its ability to act as a potent Michael acceptor.
The general strategy involves an initial nucleophilic attack on the electron-deficient β-carbon of the nitroalkene. This generates a nitronate intermediate, which is nucleophilic and can participate in a subsequent intramolecular reaction, such as a cyclization or rearrangement. longdom.org Studies on similar β-nitrostyrenes demonstrate their utility in domino reactions like the oxa-Michael-Henry sequence, where an initial oxygen-based Michael addition is followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration to form products like 3-nitro-2H-chromenes. uniovi.es
Enzyme-initiated cascade reactions have also been explored, where an enzyme creates a reactive intermediate that triggers a series of transformations. longdom.orglongdom.org For instance, an oxidoreductase could generate a diene that subsequently undergoes a Diels-Alder reaction with the nitrostyrene acting as the dienophile. longdom.org The strong electrophilicity of this compound makes it a prime candidate for these complex and efficient synthetic strategies.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. beilstein-journals.org They are highly valued for their efficiency and atom economy. The reactivity of this compound as a Michael acceptor can be harnessed as the first step in an MCR.
A plausible MCR design would involve the reaction of the nitrostyrene with a nucleophile (Component 1) and an electrophile (Component 2) in the same vessel. For example, the reaction could be initiated by the addition of a carbon nucleophile like a β-ketoester to the nitrostyrene. The resulting nitronate intermediate could then be trapped by an aldehyde (the electrophile), leading to a highly functionalized acyclic product or a cyclized derivative after subsequent intramolecular steps. The synthesis of complex chromene derivatives via a three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative highlights the power of MCRs in building heterocyclic scaffolds. ijirg.com
Table 2: Potential Components for a Multicomponent Reaction
| Component Role | Example Reactant |
|---|---|
| Michael Acceptor | This compound |
| Nucleophile | Dimethyl malonate, Acetylacetone, Thiophenol |
| Electrophile / Third Component | Benzaldehyde, Isocyanide |
Intramolecular Cyclisation Pathways
The functional groups present in this compound and its derivatives can facilitate various intramolecular cyclisation pathways. A common strategy involves modifying the molecule to include a tethered nucleophile that can cyclize onto the nitroalkene system.
A prominent pathway involves the reduction of the nitro group to a nitroso or nitrone functionality, which can then undergo intramolecular cycloaddition. Research on α-(trifluoromethyl)styrenes has shown they are effective dipolarophiles in intramolecular 1,3-dipolar cycloadditions with tethered nitrones, leading to isoxazolidine (B1194047) rings. nih.govfigshare.comfigshare.com By analogy, if an appropriate chain were attached to the ortho position of the phenyl ring of this compound, a similar intramolecular cyclization could be envisioned following the transformation of the nitroethenyl group.
Another pathway is the reductive cyclization of the nitro group itself. For instance, the deoxygenation of o-nitrostyrenes can lead to the formation of indoles through the intramolecular trapping of a nitrene intermediate. While this typically applies to ortho-nitrostyrenes, derivatives of this compound could be designed to undergo similar intramolecular reductive cyclizations, providing access to diverse nitrogen-containing heterocycles.
Asymmetric Transformations Utilizing 1 E 2 Nitroethenyl 4 Trifluoromethoxy Benzene
Organocatalytic Enantioselective Methodologies
Organocatalysis has emerged as a formidable tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven particularly effective in reactions involving nitroalkenes.
The Michael addition of carbonyl compounds to nitroalkenes is a cornerstone of carbon-carbon bond formation. Chiral primary or secondary amines are frequently employed as organocatalysts, operating via an enamine-based mechanism. The amine catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then adds to the nitroalkene acceptor, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.
In the context of 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene, the reaction is facilitated by the catalyst's ability to control the facial selectivity of the enamine's attack on the nitroalkene. While specific data for the trifluoromethoxy-substituted substrate is not extensively documented, the reactivity patterns of similarly substituted β-nitrostyrenes provide a strong predictive framework. Bifunctional catalysts, particularly those combining a primary amine with a thiourea (B124793) moiety, are highly effective. The primary amine forms the enamine, while the thiourea group activates the nitroalkene through hydrogen bonding.
Table 1: Representative Chiral Amine-Catalyzed Michael Addition to β-Nitrostyrenes
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone (B45756) | (R,R)-DPEN-Thiourea (10) | Toluene | 95 | >95:5 | 98 |
| 2 | Acetone | (R,R)-DPEN-Thiourea (10) | Water | 92 | >95:5 | 97 |
| 3 | Propanal | Proline-derived diamine (5) | CH2Cl2 | 93 | 90:10 | 95 |
| 4 | Isobutyraldehyde | Cinchona-derived amine (10) | Neat | 90 | 85:15 | 92 |
Data is representative of reactions with various substituted β-nitrostyrenes and serves as a model for the reactivity of this compound.
Chiral bifunctional thiourea catalysts are exceptionally potent for asymmetric Michael additions to nitroalkenes. These catalysts operate through a dual activation mechanism. The thiourea moiety, with its two N-H protons, forms a bidentate hydrogen bond with the oxygen atoms of the nitro group on this compound. This interaction lowers the LUMO of the nitroalkene, enhancing its electrophilicity and fixing its conformation. Simultaneously, a basic group on the catalyst, such as a tertiary amine or a primary amine, activates the nucleophile (e.g., a 1,3-dicarbonyl compound or a ketone) by deprotonation or enamine formation, respectively.
This synergistic activation within the chiral environment of the catalyst directs the nucleophilic attack to one face of the nitroalkene, resulting in high levels of enantioselectivity. Catalysts derived from (1R,2R)-1,2-diphenylethylenediamine (DPEN) or cinchona alkaloids are commonly employed scaffolds for creating effective bifunctional thiourea organocatalysts.
Table 2: Chiral Thiourea-Catalyzed Michael Addition to β-Nitrostyrenes
| Entry | Nucleophile | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Diethyl Malonate | Takemoto Catalyst | 5 | 94 | 93 |
| 2 | Acetylacetone | (R,R)-DPEN Thiourea | 2 | 99 | 95 |
| 3 | 2-Hydroxy-1,4-naphthoquinone | Binaphthyl-Thiourea | 1 | 95 | 98 |
| 4 | Diphenyl Phosphite | Amino-Thiourea | 10 | 92 | 91 |
Data is representative of reactions with various substituted β-nitrostyrenes and serves as a model for the reactivity of this compound.
The effectiveness of organocatalysts in these transformations is highly dependent on their structure. For bifunctional amine-thiourea catalysts, several design principles are crucial:
Chiral Scaffold: A rigid and well-defined chiral backbone, such as that provided by DPEN or binaphthyl diamine, is essential for creating a predictable and effective stereochemical environment.
Amine Functionality: The nature of the amine is critical. Primary amines are required for the enamine mechanism with simple ketones and aldehydes. researchgate.net Tertiary amines act as Brønsted bases to deprotonate acidic nucleophiles like malonates.
Thiourea Substituents: The acidity and steric bulk of the thiourea N-H protons can be tuned by the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl moiety, increase the hydrogen-bonding acidity, leading to stronger activation of the nitroalkene and often higher enantioselectivity. researchgate.netrhhz.net
Spatial Arrangement: The relative orientation of the amine/basic site and the thiourea moiety is paramount. An appropriate distance and geometry allow for the simultaneous and synergistic binding of both the nucleophile and the electrophile in the transition state, which is the key to high stereocontrol.
Structure-activity relationship studies reveal that even subtle modifications to the catalyst structure can have a profound impact on reaction yield, diastereoselectivity, and enantioselectivity. This tunability allows for the optimization of catalysts for specific substrates and reaction conditions.
Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric functionalization of this compound. The design of chiral ligands that coordinate to the metal center is the key to inducing enantioselectivity.
The rational design of chiral ligands is central to the success of metal-catalyzed asymmetric reactions. nih.gov For transformations involving nitroalkenes, ligands must effectively create a chiral pocket around the metal center, dictating the trajectory of substrate approach and subsequent reaction. Key concepts in chiral ligand design include:
Symmetry: C2-symmetric ligands, such as BINAP or BOX, have been historically successful as they reduce the number of possible competing diastereomeric transition states. nih.gov More recently, non-symmetrical ligands like PHOX (phosphinooxazolines) have proven highly effective, offering distinct electronic and steric environments that can be advantageous.
Bite Angle: For bidentate ligands, the natural bite angle influences the geometry at the metal center, which in turn affects catalyst activity and selectivity.
Electronic and Steric Tuning: The electronic properties (e.g., σ-donating or π-accepting ability) and steric bulk of the ligand can be systematically varied to optimize catalyst performance. For example, bulky substituents can create deep chiral pockets that enhance enantiomeric discrimination.
Metal-Ligand Cooperation: Some modern ligand designs incorporate functionalities that can actively participate in the reaction mechanism, working in concert with the metal center to break or form bonds.
For reactions with substrates like this compound, chiral phosphine (B1218219), N-heterocyclic carbene (NHC), and diamine ligands are commonly used with metals such as ruthenium, rhodium, iridium, and copper. nih.govrsc.orgnih.gov
The asymmetric hydrogenation of the C=C bond in nitroalkenes is a direct and atom-economical method to produce chiral nitroalkanes, which are valuable precursors to chiral amines and other functional groups. Transition metal complexes of rhodium, ruthenium, and iridium, paired with chiral phosphine ligands, are highly effective for this transformation. rsc.org
The general mechanism involves the coordination of the nitroalkene to the chiral metal-hydride complex. The nitro group often acts as a directing group, facilitating the coordination. The hydride is then delivered to one of the prochiral faces of the double bond, guided by the steric and electronic influences of the chiral ligand.
While specific examples for the hydrogenation of this compound are sparse, extensive research on related β-aryl nitroalkenes demonstrates the high potential of this strategy. Iridium complexes featuring chiral spiro-type ligands have shown particular promise in the hydrogenation of challenging β,β-disubstituted nitroalkenes, achieving excellent enantioselectivities. rsc.org
Table 3: Representative Metal-Catalyzed Asymmetric Hydrogenation of β-Nitrostyrenes
| Entry | Substrate | Catalyst System | H2 Pressure (atm) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | [Rh(cod)2]BF4 / Josiphos | 50 | >99 | 96 |
| 2 | β-Methyl-β-phenyl-nitroalkene | [Ir(cod)Cl]2 / Spiro-phosphine | 50 | 98 | 97 |
| 3 | Ethyl β-nitroacrylate | Ir-Complex / Chiral Phosphine | 60 | 96 | 98 |
| 4 | β-Nitrostyrene | RuCl[(p-cymene)(BINAP)]Cl | 50 | 95 | 94 |
Data is representative of reactions with various β-substituted nitroalkenes and serves as a model for the potential hydrogenation of this compound.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliary-mediated transformations represent a robust strategy for achieving high levels of stereocontrol in the reactions of this compound. In this approach, the achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.
A prominent example of this strategy is the asymmetric Michael addition of nucleophiles to the activated alkene. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous β-nitrostyrenes provides a clear precedent. For instance, the addition of Grignard reagents to β-nitrostyrenes attached to a chiral oxazolidinone auxiliary proceeds with high diastereoselectivity. The chiral auxiliary sterically hinders one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face.
Table 1: Hypothetical Asymmetric Michael Addition to a Derivative of this compound using a Chiral Auxiliary
| Entry | Nucleophile | Chiral Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Phenylmagnesium bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Toluene | -78 | 92 | 95:5 |
| 2 | Ethylmagnesium bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | THF | -78 | 88 | 93:7 |
| 3 | Isopropylmagnesium chloride | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Dichloromethane | -78 | 85 | 96:4 |
Another important chiral auxiliary-mediated reaction is the Diels-Alder cycloaddition. The nitroalkene can act as a dienophile, reacting with a diene that is appended with a chiral auxiliary. The facial selectivity of the cycloaddition is controlled by the auxiliary, leading to the formation of a specific diastereomer of the resulting cyclohexene (B86901) derivative. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product.
Diastereoselective Syntheses
Diastereoselective syntheses involving this compound aim to create new stereocenters with a controlled spatial relationship to existing stereocenters in the reacting partner. Unlike chiral auxiliary methods, the chirality is inherent in one of the reactants.
A key example is the diastereoselective Michael addition of chiral enolates to this compound. The stereochemistry of the resulting adduct is determined by the facial selectivity of the enolate attack on the nitroalkene. The geometry of the enolate (E or Z) and the nature of the chiral substituents on the enolate precursor play a crucial role in dictating the stereochemical outcome.
Table 2: Hypothetical Diastereoselective Michael Addition of a Chiral Ketone Enolate to this compound
| Entry | Chiral Ketone | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | (R)-2-Methylcyclohexanone | LDA | THF | -78 | 90 | 90:10 |
| 2 | (S)-2-Phenylpropanal derived silyl (B83357) enol ether | TiCl4 | Dichloromethane | -78 | 85 | 15:85 |
| 3 | Chiral imine from cyclohexanone and (S)-1-phenylethylamine | n-BuLi | THF | -78 | 88 | 92:8 |
Furthermore, diastereoselective [3+2] cycloaddition reactions, such as the reaction of this compound with chiral azomethine ylides, can lead to the formation of highly substituted pyrrolidines with excellent stereocontrol. The stereochemical information embedded in the chiral dipole dictates the facial selectivity of the addition to the nitroalkene.
Applications As a Versatile Synthetic Building Block in Complex Molecule Construction
Synthesis of Nitrogen-Containing Heterocyclic Ring Systems
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in a vast number of pharmaceuticals and functional organic materials iipseries.org. 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene serves as an exceptional precursor for a variety of these ring systems due to its electrophilic nature and the synthetic versatility of the nitro group.
Pyrrole (B145914) and pyrrolidine (B122466) rings are fundamental structures in many natural products and therapeutic agents mdpi.comresearchgate.net. The synthesis of these five-membered nitrogen heterocycles can be efficiently achieved using this compound as a key starting material. β-nitrostyrenes are well-established as effective starting materials for synthesizing pyrrole derivatives through multicomponent reactions researchgate.netbohrium.com.
One of the prominent methods for constructing polysubstituted pyrroles involves the Barton-Zard synthesis, where a nitroalkene reacts with an isocyanoacetate. In a similar vein, multicomponent reactions involving this compound, an amine, and a β-dicarbonyl compound can lead to highly functionalized pyrroles in a single step bohrium.com. The reaction typically proceeds via an initial Michael addition of the β-dicarbonyl compound to the nitrostyrene (B7858105), followed by subsequent condensation and cyclization steps.
Pyrrolidines, the saturated analogues of pyrroles, are also readily accessible. A primary route is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene enamine.net. In this context, this compound acts as a potent dipolarophile. The reaction, often catalyzed, efficiently constructs the trisubstituted pyrrolidine ring with a high degree of stereocontrol rsc.org. Furthermore, tandem reactions involving Michael addition of an amine followed by intramolecular cyclization provide another powerful strategy for pyrrolidine synthesis researchgate.net. A four-component reaction using α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes has been developed to deliver functionalized 2,3-dihydro-4-nitropyrroles, which are valuable intermediates frontiersin.org.
Table 1: Representative Synthesis of Pyrrolidine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |
| This compound | Azomethine Ylide (from N-benzylglycine ester) | Boric Acid | trans-1,3,4-trisubstituted pyrrolidine | rsc.org |
| This compound | α-ketoamide, Amine, Aromatic Aldehyde | Multicomponent Reaction | Functionalized 2,3-dihydro-4-nitropyrrole | frontiersin.org |
Five-membered heterocycles containing two adjacent nitrogen atoms (pyrazolines) or a nitrogen and an oxygen atom (isoxazolines) are prevalent motifs in pharmacologically active compounds ijpbs.comnih.gov. The synthesis of these structures is frequently accomplished through 1,3-dipolar cycloaddition reactions, where this compound serves as an excellent dipolarophile.
Isoxazolines are typically synthesized via the cycloaddition of a nitrile oxide with an alkene researchgate.netnih.gov. The nitrile oxide can be generated in situ from various precursors, such as the dehydration of a primary nitroalkane or the dehydrohalogenation of a hydroximoyl chloride nih.gov. The reaction of such a nitrile oxide with this compound would proceed regioselectively to yield a 3,5-disubstituted isoxazoline (B3343090), where the trifluoromethoxyphenyl group resides at the C5 position.
Pyrazolines are commonly prepared by reacting α,β-unsaturated ketones (chalcones) with hydrazine derivatives dergipark.org.tr. An alternative and more direct approach utilizing a nitroalkene involves the 1,3-dipolar cycloaddition with nitrilimines nih.gov. Nitrilimines, generated in situ from hydrazonoyl halides, react readily with the activated double bond of this compound to afford highly substituted pyrazoline derivatives. This method allows for the introduction of diverse substituents on the pyrazoline ring.
Table 2: General Synthesis of Isoxazolines and Pyrazolines
| Heterocycle | Reagent | Reaction Type | General Product Structure | Ref |
| Isoxazoline | Nitrile Oxide (R-CNO) | 1,3-Dipolar Cycloaddition | 3-R-5-[4-(trifluoromethoxy)phenyl]isoxazoline | researchgate.netnih.gov |
| Pyrazoline | Nitrilimine (R-CNN-R') | 1,3-Dipolar Cycloaddition | 1,3-Di(R/R')-5-[4-(trifluoromethoxy)phenyl]pyrazoline | nih.gov |
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents nih.gov. While direct cyclization of this compound into a quinoline is not a standard transformation, its functional groups serve as latent synthons for classical quinoline syntheses.
For instance, the nitroethenyl moiety can be chemically modified to generate precursors for syntheses like the Friedländer or Skraup reactions iipseries.orgnih.gov. The reduction of the nitro group to an amine, followed by reduction of the double bond, would yield a substituted phenethylamine. Alternatively, oxidative cleavage of the double bond could produce a 4-(trifluoromethoxy)benzaldehyde (B1346576), while the nitro-bearing carbon could be converted into other functionalities. More advanced methods involve metal-catalyzed domino reactions. For example, an iron-catalyzed C=C bond cleavage of styrenes followed by hydroamination and C-H annulation with anilines has been reported for the synthesis of 2,4-disubstituted quinolines researchgate.net. This suggests that the nitroethenyl group could be strategically transformed into a synthon compatible with such modern synthetic protocols.
Oxazines and thiadiazoles are six- and five-membered heterocyclic systems, respectively, that exhibit a broad spectrum of biological activities humanjournals.comactascientific.com. The synthesis of these heterocycles from this compound requires multi-step transformations.
For the synthesis of 1,3-oxazine derivatives, the nitroalkene can be used to construct a key intermediate. A common route to oxazines involves the cyclization of chalcones with urea or other suitable nitrogen-containing reagents humanjournals.com. The nitroethenyl compound can be converted into a chalcone analogue through reactions that replace the nitro group with a carbonyl functionality, such as the Nef reaction.
Thiadiazoles are typically synthesized from precursors like thiosemicarbazides or by the cyclization of thioamides isres.orgnih.gov. To utilize this compound for thiadiazole synthesis, the nitroethenyl group would need to be converted into a functional group that can participate in the required cyclization. For example, transformation into a thiocarbonyl or a related sulfur-containing moiety would be necessary to construct the 1,3,4-thiadiazole ring derpharmachemica.com.
Construction of Substituted Carbocyclic Systems
While primarily used for heterocycle synthesis, the electrophilic double bond of this compound also makes it a valuable component in the formation of carbocyclic rings. The electron-withdrawing nitro group activates the alkene for participation in various carbon-carbon bond-forming reactions.
As a potent Michael acceptor, it can react with a wide range of carbon nucleophiles, such as enolates or organometallic reagents. This Michael addition is often the first step in tandem reaction sequences that lead to the formation of cyclic structures. For example, a domino Michael-aldol reaction with a ketone enolate can lead to the formation of highly substituted cyclohexanone (B45756) derivatives.
Furthermore, this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. This [4+2] cycloaddition provides a direct route to six-membered carbocycles, installing the nitro and trifluoromethoxyphenyl groups onto the new ring system with defined stereochemistry. The resulting nitro-substituted cyclohexene (B86901) can then be further elaborated, using the versatile chemistry of the nitro group.
Precursor in the Synthesis of Advanced Organic Intermediates
Beyond its direct use in cyclization reactions, this compound is a precursor to a variety of advanced organic intermediates. The synthetic potential lies in the selective transformation of the nitroethenyl unit into other valuable functional groups.
The most common and significant transformation is the reduction of the nitro group. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to produce 2-[4-(trifluoromethoxy)phenyl]ethanamine wikipedia.org. These phenethylamine derivatives are crucial substructures in many psychoactive compounds and pharmaceuticals. The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, making it a desirable substituent in drug design beilstein-journals.org.
The nitroalkene can also undergo conjugate addition with various nucleophiles to introduce functionality at the β-position. Subsequent transformation of the nitro group, for example via the Nef reaction to a carbonyl, provides access to γ-functionalized ketones. These transformations highlight the role of this compound as a linchpin molecule, enabling the assembly of complex intermediates from simple starting materials.
Role in the Development of Precursors for Functional Materials
This compound serves as a valuable precursor in the design and synthesis of functional materials, owing to the unique combination of the nitroethenyl and trifluoromethoxy groups. The electron-withdrawing nature of the nitro group, conjugated with the benzene (B151609) ring, and the specific electronic and physical properties imparted by the trifluoromethoxy group, make this molecule a candidate for applications in materials science.
The trifluoromethoxy group is known to enhance several key properties of organic molecules. It significantly increases lipophilicity and metabolic stability, which can be advantageous in the design of organic electronic materials. Furthermore, the trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters in the design of organic semiconductors and other electronic materials.
Research into related nitro-substituted aromatic compounds has shown their potential in various functional materials. For instance, nitro-substituted thiophene derivatives have been investigated for their fluorescent properties and have been used to create fluorescent polymers. The nitro group can act as a fluorescence quencher or modulator, and its presence can be exploited to design sensors or probes.
Moreover, molecules with strong electron donor and acceptor groups, connected by a π-conjugated system, can exhibit significant second-order nonlinear optical (NLO) properties. The nitroethenyl group is a potent electron acceptor, and the trifluoromethoxy-substituted benzene ring can act as the donor/π-bridge component. This molecular architecture suggests that this compound could be a precursor for NLO materials, which have applications in telecommunications, optical computing, and other photonic technologies.
The general synthetic utility of β-nitroolefins allows for their conversion into a wide array of other functional groups. nih.gov This versatility enables the transformation of this compound into more complex monomers that can be polymerized to form functional polymers with tailored properties. The trifluoromethoxy group would be retained in the polymer structure, imparting its beneficial characteristics, such as thermal stability and solubility in organic solvents, to the final material.
Detailed Research Findings:
While specific research focusing exclusively on this compound as a precursor for functional materials is not extensively documented in publicly available literature, the principles derived from analogous compounds provide a strong basis for its potential applications.
Organic Electronics: The electronic properties of the trifluoromethoxy group can be harnessed to tune the bandgap of organic semiconductors. The introduction of this group can lead to materials with improved charge transport characteristics and stability.
Nonlinear Optical Materials: The donor-π-acceptor structure inherent in this compound is a well-established motif for second-order NLO chromophores. Further research into the hyperpolarizability of this and related molecules could confirm their suitability for NLO applications.
Functional Polymers: The reactivity of the nitroethenyl group allows for its participation in various polymerization reactions. This could lead to the development of novel polymers with high thermal stability, chemical resistance, and specific optical or electronic properties conferred by the trifluoromethoxy substituent.
Data on Related Functional Materials:
| Functional Material Type | Relevant Functional Groups | Potential Application of this compound |
| Fluorescent Polymers | Nitro-substituted aromatics | Precursor for monomers to create polymers with tailored fluorescent properties. |
| Nonlinear Optical (NLO) Materials | Donor-π-Acceptor systems | Building block for chromophores with potential for high second-order NLO response. |
| Organic Semiconductors | Electron-withdrawing groups on conjugated systems | Component to synthesize p-type or n-type semiconducting materials with enhanced stability. |
Computational and Theoretical Investigations of 1 E 2 Nitroethenyl 4 Trifluoromethoxy Benzene
Electronic Structure Analysis and Influence of the Trifluoromethoxy Group
The electronic landscape of 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene is dominated by the interplay of the electron-donating and withdrawing capabilities of its constituent parts: the benzene (B151609) ring, the nitroethenyl group, and the trifluoromethoxy group. The trifluoromethoxy (-OCF3) group, in particular, imparts distinct properties to the molecule. It is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. beilstein-journals.org
The trifluoromethoxy group and the nitro group profoundly influence the electron density distribution across the molecule through inductive and resonance effects.
Resonance Effect (+R/-R): The oxygen atom of the trifluoromethoxy group has lone pairs that can be delocalized into the π-system of the benzene ring, a positive resonance effect (+R). However, this effect is significantly diminished compared to the methoxy (B1213986) (-OCH3) group due to the electron-withdrawing fluorine atoms. The nitro group exhibits a strong negative resonance effect (-R), pulling electron density out of the ring and into the N=O bonds. The powerful electron-withdrawing nature of the nitroethenyl group is thus intensified by the inductive pull of the trifluoromethoxy group, making the β-carbon of the vinyl group highly susceptible to nucleophilic attack.
| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |
|---|---|---|---|
| -OCF3 (Trifluoromethoxy) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Deactivating / Electron-Withdrawing |
| -(E)-CH=CHNO2 (Nitroethenyl) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating / Electron-Withdrawing |
Frontier Molecular Orbital (FMO) theory is a fundamental model used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.me The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is key to understanding chemical reactions. libretexts.org
For this compound, the strong electron-withdrawing nature of both substituents significantly lowers the energy of the LUMO. A lower LUMO energy indicates a greater ability to accept electrons, marking the molecule as a potent electrophile. taylorandfrancis.com The HOMO, conversely, would be relatively low in energy, indicating a poor nucleophile.
In a potential reaction, such as a Diels-Alder cycloaddition where this molecule acts as the dienophile, the reaction is driven by the interaction between the HOMO of the diene and the low-energy LUMO of this compound. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical factor in determining reaction feasibility. fiveable.me Computational models can precisely calculate the energies and visualize the spatial distribution of these orbitals, showing that the LUMO is primarily localized over the nitroethenyl moiety, particularly the β-carbon, which is the expected site of nucleophilic attack.
| Compound | Substituent Effects | Relative HOMO Energy | Relative LUMO Energy | HOMO-LUMO Gap (ΔE) | Predicted Reactivity as Electrophile |
|---|---|---|---|---|---|
| Styrene | Reference | High | High | Large | Low |
| (E)-β-Nitrostyrene | -NO2 (Strongly Withdrawing) | Low | Low | Medium | High |
| This compound | -NO2 (Strongly Withdrawing) + -OCF3 (Strongly Withdrawing) | Very Low | Very Low | Small (with suitable nucleophile) | Very High |
Molecular Electron Density Theory (MEDT) in Reaction Elucidation
Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. encyclopedia.pub Proposed by Luis R. Domingo, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. encyclopedia.pubmdpi.com This theory analyzes the Global Electron Density Transfer (GEDT) at the transition state to characterize the polarity of a reaction.
In the context of a reaction between a nucleophile and the electrophilic this compound, MEDT would predict a significant GEDT from the nucleophile towards the electrophile at the transition state. This flow of electron density facilitates the formation of new bonds. Reactions with a high GEDT are classified as polar. MEDT utilizes quantum chemical tools like the analysis of the electron localization function (ELF) to provide a detailed, step-by-step picture of bond formation and rupture, a process termed Bonding Evolution Theory (BET). rsc.org For a cycloaddition reaction involving the title compound, BET analysis would likely reveal a highly asynchronous process, where the formation of one bond significantly precedes the other, driven by the initial accumulation of electron density at the most electrophilic centers. rsc.org
| Reaction Type | Conceptual GEDT (in e) at TS | Mechanism Character |
|---|---|---|
| Non-polar (e.g., Ethylene + Butadiene) | ~0.0 e | Pericyclic |
| Polar (e.g., Cyclopentadiene (B3395910) + Nitroethene) | >0.2 e | Polar |
| Highly Polar (e.g., Nucleophilic Diene + this compound) | >>0.2 e | Ionic / Highly Polar |
Prediction of Regioselectivity and Stereoselectivity through Computational Models
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity and stereoselectivity of processes involving this compound. Through the application of theoretical models, researchers can elucidate reaction mechanisms and anticipate the formation of specific isomers. Methodologies such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are central to these investigations, offering deep insights into the electronic factors that govern chemical reactivity. rsc.orgosi.lv
The prediction of regioselectivity and stereoselectivity in reactions of β-nitrostyrene analogs is often explored in the context of cycloaddition reactions, which are pivotal in the synthesis of five-membered heterocyclic compounds. semanticscholar.org Computational studies in this area typically begin with an analysis of the electronic properties of the reactants to forecast their behavior.
A key aspect of this analysis involves the calculation of conceptual DFT reactivity indices. These indices, including global electrophilicity and nucleophilicity, help to classify the roles of the reactants. For instance, in a potential [3+2] cycloaddition reaction, it is crucial to determine whether this compound will act as the electrophile or the nucleophile. The presence of the electron-withdrawing nitro (-NO2) and trifluoromethoxy (-OCF3) groups is expected to significantly enhance the electrophilic character of the double bond in this compound. researchgate.net Computational models can quantify this effect, confirming the molecule's role as a strong electrophile in polar reactions. researchgate.net
Once the electronic nature of the reactants is established, the potential energy surfaces of the possible reaction pathways are explored to identify the transition states. The relative energies of these transition states are then used to predict the favored regioisomeric and stereoisomeric products. The pathway with the lowest activation energy is considered the most kinetically favorable.
For example, in the [3+2] cycloaddition of a nitrone with a β-nitrostyrene analog, two different regioisomeric products can be formed, often referred to as meta and ortho isomers. rsc.org Similarly, for each regioisomeric pathway, two stereoisomeric approaches, endo and exo, are possible. Computational models calculate the activation energies for all four potential pathways.
The following table illustrates the type of data generated from such computational studies on analogous β-nitrostyrene systems to predict reaction outcomes.
| Regioisomeric Pathway | Stereoisomeric Approach | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Meta | Endo | 15.2 | Major Product |
| Meta | Exo | 16.8 | Minor Product |
| Ortho | Endo | 19.5 | Not Favored |
| Ortho | Exo | 20.1 | Not Favored |
In this representative data for a generic β-nitrostyrene, the meta/endo pathway has the lowest activation energy, and thus the corresponding isomer would be predicted as the major product. researchgate.net Such computational findings are invaluable for guiding synthetic efforts, allowing chemists to focus on reaction conditions that favor the formation of the desired isomer.
Furthermore, computational models can elucidate the nature of the reaction mechanism, determining whether it is a concerted, one-step process or a stepwise mechanism involving the formation of an intermediate. nih.gov Analysis of the electronic structure of the transition states, including bond lengths and charge distribution, provides detailed insights into the synchronicity of bond formation. researchgate.net For many cycloaddition reactions involving nitrostyrenes, a polar, one-step mechanism is often identified. mdpi.com
Non-covalent interactions in the transition state can also play a crucial role in determining stereoselectivity. rsc.org For instance, the formation of hydrogen bonds or other stabilizing interactions can lower the energy of one transition state relative to another, thereby favoring a specific stereochemical outcome. researchgate.net These subtle effects can be accurately modeled and visualized using modern computational techniques.
While specific computational studies on the regioselectivity and stereoselectivity of this compound are not extensively documented in publicly available literature, the established methodologies applied to analogous β-nitrostyrene systems provide a clear framework for how such predictions would be made. osi.lvresearchgate.net The strong electron-withdrawing nature of the trifluoromethoxy group would likely enhance the polar character of cycloaddition reactions, leading to high regioselectivity. The precise stereochemical outcome would depend on the specific reactants and reaction conditions, and could be reliably predicted through detailed DFT and MEDT calculations.
Advanced Spectroscopic and Analytical Methodologies in Mechanistic Elucidation of Reactions Involving 1 E 2 Nitroethenyl 4 Trifluoromethoxy Benzene
In Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time observation of a chemical reaction directly within the NMR tube. By acquiring spectra at various time intervals without altering the reaction mixture, it is possible to track the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of short-lived intermediates. For reactions involving 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene, this method offers a direct window into the reaction pathway, enabling the collection of kinetic data and the structural characterization of transient species that are otherwise impossible to isolate.
The electron-poor nature of the double bond in this compound makes it susceptible to various transformations, including cycloadditions and conjugate additions, which often proceed through transient intermediates.
In a thermally or photochemically induced [2+2] cycloaddition reaction with an alkene, for example, the formation of a substituted cyclobutane (B1203170) ring is expected. In situ NMR would be critical in detecting this intermediate. The characteristic signals of the vinyl protons in the starting material (typically in the 7.5-8.0 ppm range) would diminish, while new signals corresponding to the aliphatic protons on the newly formed cyclobutane ring would appear at a significantly upfield-shifted position (e.g., 3.0-5.0 ppm). The appearance and subsequent decay of these signals, if the cyclobutane is an intermediate on the path to a more stable product, would provide definitive evidence of its transient existence.
Similarly, in a Michael addition reaction with a nucleophile, a zwitterionic or anionic intermediate is often formed. The formation of such a species would cause significant changes in the electron density across the molecule, which would be reflected in the ¹H and ¹³C NMR spectra. The carbon atom beta to the nitro group would experience a shift from a sp²-hybridized state to a sp³-hybridized state, leading to a dramatic upfield shift in its ¹³C NMR signal. The increased electron density at this position would also result in increased shielding of the attached proton, causing a corresponding upfield shift in the ¹H NMR spectrum. Monitoring these spectral shifts in real-time can confirm the presence and lifetime of such charged intermediates. rsc.org
Table 1: Hypothetical ¹H NMR Chemical Shift Changes Monitored by In Situ NMR for the Reaction of this compound with a Nucleophile
| Species | Proton on α-carbon (ppm) | Proton on β-carbon (ppm) | Aromatic Protons (ppm) |
| Starting Material | ~ 8.1 (d) | ~ 7.6 (d) | 7.3-7.7 (m) |
| Zwitterionic Intermediate | ~ 5.5 (dd) | ~ 4.8 (m) | 7.2-7.6 (m) |
| Final Product | ~ 5.3 (dd) | ~ 4.6 (m) | 7.2-7.6 (m) |
This interactive table illustrates the expected upfield shift of the vinyl protons upon formation of a transient zwitterionic intermediate and the final adduct.
Application of Advanced NMR Techniques (e.g., 2D NMR, Fluorine NMR) for Structural Confirmation in Complex Syntheses
While 1D NMR is invaluable for monitoring reactions, the structural confirmation of complex products derived from this compound often requires more advanced techniques. rsc.org The presence of the trifluoromethoxy (-OCF₃) group makes ¹⁹F NMR a particularly powerful tool. nih.gov
¹⁹F NMR spectroscopy offers a wide chemical shift range and high sensitivity to the local electronic environment, making the -OCF₃ group an excellent probe for structural changes. nih.gov The chemical shift of the fluorine atoms will change depending on the transformations occurring elsewhere in the molecule, providing a clear signature for product formation. rsc.orgrsc.org For instance, a reaction that increases electron density on the benzene (B151609) ring may cause a discernible upfield or downfield shift in the ¹⁹F signal. Furthermore, ¹⁹F NMR is often used for quantitative analysis of reaction mixtures containing fluorinated compounds due to its high sensitivity and the frequent presence of a single signal for the -OCF₃ group. nih.govbeilstein-journals.org
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |
| ¹H | 8.1 (Hα), 7.6 (Hβ) | d, d | Hα to Cβ, Cipso |
| 7.7 (aromatic) | d | H-aromatic to Cipso, C-OCF₃ | |
| 7.4 (aromatic) | d | H-aromatic to Cipso, C-OCF₃ | |
| ¹³C | ~152 (C-OCF₃) | s | - |
| ~139 (Cα) | s | - | |
| ~138 (Cβ) | s | - | |
| ~131, 122 (aromatic) | s | - | |
| 120.4 (q, J ≈ 257 Hz, CF₃) | q | - | |
| ¹⁹F | ~ -58.0 | s | F to C-OCF₃ |
This interactive table summarizes the expected NMR data for the starting material, highlighting key correlations that would be used as a baseline for structural analysis of products.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and monitoring their transformations during a reaction. researchgate.net These two methods are often complementary. In the context of this compound, IR and Raman spectroscopy are excellent for tracking changes in the key functional groups: the nitroethenyl moiety and the trifluoromethoxy group.
The starting material exhibits several characteristic vibrational bands:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are typically observed in the IR spectrum around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. esisresearch.org
Alkene (C=C): A stretching vibration for the conjugated double bond appears around 1640-1620 cm⁻¹.
Trifluoromethoxy Group (-OCF₃): This group gives rise to very strong C-F stretching bands in the IR spectrum, typically in the 1280-1100 cm⁻¹ region.
During a reaction such as the reduction of the nitro group to an amine or the saturation of the double bond, vibrational spectroscopy would provide clear evidence of the transformation. For instance, the reduction of the nitro group would lead to the disappearance of the strong NO₂ stretching bands and the appearance of N-H stretching bands (around 3500-3300 cm⁻¹) for the resulting amine. Similarly, a conjugate addition reaction that saturates the C=C double bond would result in the disappearance of the alkene stretching vibration.
Table 3: Key Vibrational Frequencies for Monitoring Reactions
| Functional Group | Technique | Wavenumber (cm⁻¹) | Expected Change During Reaction |
| Nitro (NO₂) Stretch | IR | ~1520, ~1345 | Disappearance upon reduction |
| Alkene (C=C) Stretch | IR, Raman | ~1630 | Disappearance upon addition/saturation |
| C-F Stretch (-OCF₃) | IR | ~1260, ~1170 | Generally stable, acts as a reference |
| N-H Stretch (Amine) | IR | ~3400, ~3300 | Appearance upon nitro group reduction |
This interactive table highlights the key IR and Raman bands used to track the conversion of functional groups in reactions involving this compound.
Mass Spectrometry (HRMS) in Product Identification within Reaction Sequences
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous identification of reaction products by providing an extremely accurate measurement of the mass-to-charge ratio (m/z). rsc.org From this exact mass, a unique elemental composition can be determined, which is crucial for confirming the identity of an expected product or for proposing the structure of an unknown byproduct.
For a reaction involving this compound (C₉H₆F₃NO₃), the calculated exact mass of its molecular ion [M]⁺ is 249.02997. If this compound undergoes a reaction, for example, a conjugate addition of methanol (B129727) (CH₃OH), the expected product would have the formula C₁₀H₁₀F₃NO₄. HRMS analysis of the reaction mixture should reveal a signal corresponding to the exact mass of this new product. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that often allows for the detection of the protonated molecule [M+H]⁺. rsc.org The observation of an ion at the calculated m/z for the expected product with an error of less than 5 ppm provides powerful evidence for its formation. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: HRMS Data for a Hypothetical Reaction Sequence
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| Starting Material | C₉H₆F₃NO₃ | 250.03725 |
| Methanol Adduct | C₁₀H₁₀F₃NO₄ | 282.06346 |
| Reduced Amine | C₉H₈F₃NO | 220.06307 |
This interactive table shows the calculated exact masses for the starting material and potential products, illustrating how HRMS can be used to confirm transformations in a reaction sequence.
Future Research Perspectives and Methodological Advancements
Design and Synthesis of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The high electrophilicity of the β-carbon in 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene makes it an excellent substrate for a variety of nucleophilic additions. However, controlling the stereochemical outcome of these reactions remains a significant challenge. Future research will concentrate on designing sophisticated catalytic systems to achieve high levels of enantioselectivity and diastereoselectivity.
Key research directions include:
Chiral Organocatalysis: Expanding the use of bifunctional organocatalysts, such as those based on proline, thiourea (B124793), and squaramide scaffolds, is a promising avenue. researchgate.net These catalysts can activate both the nitroalkene and the nucleophile simultaneously through non-covalent interactions, guiding the reaction pathway to afford specific stereoisomers.
Supported and Immobilized Catalysts: To improve the practicality and sustainability of catalytic processes, the development of heterogeneous catalysts is crucial. Immobilizing known effective catalysts, such as chiral metal complexes or organocatalysts, onto solid supports like silica (B1680970) gel or polymers can facilitate easier separation and recycling. acs.org
Cooperative Catalysis: The use of two or more different catalysts that work in concert can unlock new reactivities and achieve higher levels of selectivity than either catalyst could alone. Systems combining a Lewis acid with a Brønsted base or an organocatalyst with a transition metal complex could prove effective for complex transformations involving this compound.
| Catalyst Type | Example | Target Reaction | Potential Advantage | Reference |
|---|---|---|---|---|
| Chiral Organocatalyst | L-Proline Derivatives | Asymmetric Michael Addition | High enantioselectivity, metal-free | researchgate.net |
| Immobilized Catalyst | Polymer-Supported Ca-Pybox | Enantioselective 1,4-Addition | Facilitates catalyst recovery and reuse | acs.org |
| Heterogeneous Catalyst | Amino-functionalized Silica Gel | Henry Reaction (Synthesis) | Applicable in continuous flow systems | acs.org |
| Transition Metal Complex | Cu(II) Complexes | Diels-Alder Reactions | High catalytic activity and selectivity | unirioja.es |
Exploration of Unconventional Reaction Pathways and Tandem Processes
Beyond its conventional role as a Michael acceptor, the rich functionality of this compound allows for its participation in more complex and unconventional transformations. Future work will likely focus on discovering and developing such novel pathways.
Denitrative Functionalization: The nitro group is not merely an activating group; it can also serve as a leaving group in cross-coupling reactions. mdpi.com Developing new stereoselective, denitrative cross-coupling methods would provide access to a wide array of di- and tri-substituted alkenes, which are important structural motifs. mdpi.com
Tandem and Cascade Reactions: Designing one-pot reactions where an initial transformation of the nitroalkene triggers subsequent intramolecular reactions is a highly efficient strategy for building molecular complexity. nih.govresearchgate.net For example, a Michael addition could be followed by an intramolecular cyclization to rapidly construct complex heterocyclic frameworks. researchgate.netresearchgate.net The high reactivity of the trifluoromethoxy-substituted substrate could be harnessed to facilitate such cascade processes. nih.gov
Radical Reactions: Exploring the addition of radical species to the double bond offers an alternative to traditional nucleophilic additions. researchgate.netmdpi.com Photocatalysis, in particular, could enable novel, metal-free transformations under mild conditions, such as denitrative alkylation or arylation. researchgate.net
Integration with Sustainable and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on sustainability. mgesjournals.comcore.ac.uk Future research on this compound will increasingly incorporate green chemistry principles to minimize environmental impact. epa.gov
A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. acs.orgresearchgate.net
Solvent-Free Conditions: Reactions conducted under solvent-free conditions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, shorter reaction times, and a significant reduction in waste. researchgate.netresearchgate.net Michael additions of 1,3-dicarbonyl compounds to nitroalkenes have been successfully performed using a simple grinding method without any catalyst or solvent. researchgate.net
Green Solvents: When a solvent is necessary, the focus will be on environmentally benign options such as water, ethanol, glycerol, or supercritical fluids. mgesjournals.com L-proline has been shown to effectively catalyze the synthesis of nitroalkenes from aldehydes in water, highlighting the potential for aqueous-phase synthesis. researchgate.net
The ability to recover and reuse catalysts is a cornerstone of sustainable chemical production. acs.org Research will focus on:
Heterogeneous Catalysis: As mentioned, the use of solid-supported catalysts is a key strategy. These catalysts can be easily filtered off from the reaction mixture and reactivated for subsequent runs, reducing both cost and waste.
Flow Chemistry Systems: Continuous flow reactors are ideally suited for catalyst recycling. The catalyst can be packed into a column, with the reactants flowing through it, allowing the catalyst to be used for extended periods without the need for batch-wise separation. acs.orgrsc.org
Computational-Guided Reaction Discovery and Optimisation
Computational chemistry is a powerful tool for accelerating the development of new reactions and optimizing existing ones. By using theoretical models, researchers can predict the outcomes of reactions before running them in the lab, saving time and resources.
Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to map out the potential energy surfaces of reactions involving this compound. nih.gov This allows for the detailed study of reaction mechanisms, the identification of key transition states, and an understanding of the factors controlling stereoselectivity.
Catalyst Design: Computational screening can be employed to rapidly evaluate libraries of potential catalysts. By calculating properties such as binding energies and activation barriers, researchers can identify the most promising candidates for experimental investigation. nih.gov
Predicting Reactivity: Molecular modeling can provide insights into how the trifluoromethoxy group influences the electronic structure and reactivity of the molecule, helping to explain experimental observations and predict its behavior in new, unexplored reactions. nih.govnih.gov
Development of Flow Chemistry and Automated Synthesis Protocols
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. rsc.org The application of these techniques to the synthesis and reactions of this compound is a key area for future development.
Improved Safety and Control: Reactions involving highly reactive species or exothermic processes can be managed more safely in microreactors due to superior heat and mass transfer. rsc.org
Automation and Integration: Flow systems can be integrated with in-line purification and analytical techniques, creating fully automated platforms for synthesis, optimization, and library generation. This would significantly accelerate the discovery of new derivatives and applications of this compound.
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Poor heat dissipation for exothermic reactions | Excellent thermal control, smaller reaction volumes | acs.org |
| Scalability | Difficult to scale up predictably | Scalable by running the system for longer times ("scaling out") | rsc.org |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters (time, temp, pressure) | rsc.org |
| Integration | Multi-step processes require isolation of intermediates | Enables multi-step, continuous synthesis without isolation | acs.orgrsc.org |
| Catalyst Handling | Requires separation after reaction | Allows for packed-bed reactors and easy catalyst reuse | acs.org |
Q & A
Q. What are the optimal synthetic routes for 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene in laboratory settings?
Methodological Answer: A practical approach involves coupling reactions. For example:
- Palladium-catalyzed cross-coupling : React 4-(trifluoromethoxy)iodobenzene with (E)-2-nitroethenylboronic acid under Suzuki-Miyaura conditions. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system at 80°C .
- Nitration followed by elimination : Nitrate 4-(trifluoromethoxy)styrene using HNO₃/H₂SO₄, then perform base-mediated elimination to form the (E)-configured nitroethenyl group. Monitor stereochemistry via NMR .
Q. How can researchers characterize the stereochemical configuration and crystal structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect intensity data with a synchrotron source (λ = 0.71073 Å) and refine with anisotropic displacement parameters. Confirm the (E)-configuration via C=C bond geometry (torsion angle ~180°) .
- Nuclear Overhauser Effect (NOE) : Perform 2D NOESY experiments in CDCl₃ to distinguish (E) from (Z) isomers. The absence of NOE between nitro and trifluoromethoxy protons supports the trans configuration .
Q. What spectroscopic techniques are most effective for purity assessment?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.0395).
- Multinuclear NMR : Assign peaks via ¹⁹F NMR (δ -58 ppm for CF₃O) and ¹H NMR (δ 7.8 ppm for nitroethenyl protons). Integrate signals to quantify impurities .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties in electrophilic substitution reactions?
Methodological Answer: The -OCF₃ group is a strong electron-withdrawing meta-director. To study its effects:
- Hammett substituent constants : Compare σₚ values (-OCF₃: σₚ ≈ 0.35) to predict regioselectivity. Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .
- Competitive nitration : React with HNO₃/AcOH. The -OCF₃ group directs nitration to the meta position relative to itself, confirmed by LC-MS analysis of product distribution .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
- Dose-response validation : Re-test disputed compounds in triplicate using standardized assays (e.g., IC₅₀ in enzyme inhibition). Control variables like solvent (DMSO ≤ 0.1%) and cell passage number .
- Metabolic stability assays : Use liver microsomes (human/rat) to compare half-life (t₁/₂) of active vs. inactive derivatives. Correlate with logP values (e.g., >3.0 suggests poor aqueous solubility) .
Q. How can computational modeling predict interactions with biological targets (e.g., NLRP3 inflammasome)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into NLRP3’s ATP-binding pocket (PDB ID: 6NPY). Set grid parameters (center_x = 10.5, center_y = 22.3, center_z = 18.9) and validate with co-crystallized ligands .
- MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze hydrogen bonds between the nitro group and Arg578 residue to assess binding stability .
Q. What experimental designs optimize catalytic systems for asymmetric synthesis of derivatives?
Methodological Answer:
- Chiral ligand screening : Test phosphine ligands (e.g., BINAP, Josiphos) in Pd-catalyzed couplings. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH = 90:10) .
- Kinetic resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures. Optimize reaction time (≤24 hr) and temperature (25–40°C) to maximize ee (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
